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Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel
molecular scaffolds that can serve as the foundation for innovative therapeutics. Among the
myriad of heterocyclic compounds, the furan-2-carbaldehyde framework has emerged as a
privileged structure, owing to its synthetic versatility and the diverse biological activities
exhibited by its derivatives. This guide focuses on a specific, yet promising, member of this
family: 5-(Phenylsulfanyl)-2-furaldehyde. The introduction of a phenylsulfanyl moiety at the 5-
position of the furan ring imparts unique physicochemical properties and opens new avenues
for chemical modification, making it a compound of significant interest for medicinal chemists.
This document aims to provide a comprehensive technical overview of 5-(Phenylsulfanyl)-2-
furaldehyde, from its fundamental properties and synthesis to its potential applications in the

realm of drug development.

Core Molecular Attributes
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5-(Phenylsulfanyl)-2-furaldehyde is a chemical entity that marries the structural features of a
furan ring, an aldehyde functional group, and a phenyl thioether. This unique combination of
moieties dictates its chemical behavior and potential for biological interactions.

Property Value Source
CAS Number 39689-03-7 [1]
Molecular Formula C11Hs02S [1]
Molecular Weight 204.24 g/mol [1]

Not explicitly stated, but
Appearance related compounds are often

crystalline solids.

Melting Point 39-40 °C

SMILES clccc(ccl)Sc2cc(oc2)C=0 [2]

INChl=1S/C11H802S/c12-8-9-
InChl 6-7-11(13-9)14-10-4-2-1-3-5-  [2]
10/h1-8H

Synthesis and Spectroscopic Characterization

The synthesis of 5-(phenylsulfanyl)-2-furaldehyde, while not extensively detailed in publicly
available literature, can be approached through established methods for the preparation of 5-
substituted-2-furaldehydes. A plausible and commonly employed strategy involves the
palladium-catalyzed cross-coupling reaction between a halo-substituted furaldehyde and
thiophenol.

Proposed Synthetic Pathway: Palladium-Catalyzed
Cross-Coupling

A logical synthetic route to 5-(phenylsulfanyl)-2-furaldehyde involves the coupling of 5-
bromo-2-furaldehyde with thiophenol in the presence of a palladium catalyst and a suitable
base. This type of reaction is a cornerstone of modern organic synthesis for the formation of
carbon-heteroatom bonds.
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Caption: Proposed synthesis of 5-(Phenylsulfanyl)-2-furaldehyde.
Experimental Protocol (Hypothetical):

e To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-
furaldehyde (1.0 eq), palladium(ll) acetate (0.05 eq), and a suitable phosphine ligand such
as Xantphos (0.1 eq).

e Add cesium carbonate (2.0 eq) as the base.
o Add anhydrous toluene as the solvent.
 To this mixture, add thiophenol (1.2 eq) via syringe.

e Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress
by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

« Upon completion, cool the reaction mixture to room temperature and filter through a pad of
celite to remove the catalyst and inorganic salts.
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e Wash the celite pad with an organic solvent (e.g., ethyl acetate).
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-
(phenylsulfanyl)-2-furaldehyde.

Self-Validation: The purity of the synthesized compound should be assessed by high-
performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic
methods. The melting point of the purified product should be sharp and consistent with reported
values.

Spectroscopic Profile (Predicted and Analog-Based)

While experimental spectra for 5-(phenylsulfanyl)-2-furaldehyde are not readily available in
the public domain, a predicted spectroscopic profile can be inferred from the analysis of its
structural components and data from analogous compounds.

1H NMR (Predicted):

o Aldehyde Proton: A singlet is expected in the downfield region, typically between & 9.5 and
9.7 ppm.

o Furan Protons: Two doublets are anticipated for the furan ring protons, likely in the range of o
6.5-7.5 ppm, with a small coupling constant (J = 3-4 Hz).

e Phenyl Protons: A multiplet corresponding to the five protons of the phenyl ring would appear
in the aromatic region, approximately between d 7.2 and 7.6 ppm.

13C NMR (Predicted):

e Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the far downfield
region, around & 175-180 ppm.

e Furan Carbons: The carbon atoms of the furan ring would likely appear between & 110 and
160 ppm. The carbon atom attached to the sulfur (C5) and the carbon of the aldehyde group
(C2) will be the most downfield.
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e Phenyl Carbons: The carbons of the phenyl ring are expected in the typical aromatic region
of  125-140 ppm.

Infrared (IR) Spectroscopy (Predicted):

C=0 Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is
expected around 1670-1690 cm~1.

e C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 and
2820 cm™1,

e Aromatic C=C Stretches: Multiple bands of varying intensity are anticipated in the 1450-1600
cm~! region.

e C-S Stretch: A weak absorption may be present in the fingerprint region, typically around
600-800 cm~1.

Mass Spectrometry (Predicted):

The PubChem entry for 5-(phenylsulfanyl)-2-furaldehyde provides predicted mass-to-charge
ratios for various adducts, which can be invaluable for its identification in mass spectrometry

analysis.[2]
Adduct Predicted m/z
[M+H]* 205.03178
[M+Na]* 227.01372
[M-H]~ 203.01722

These predicted values serve as a crucial reference for confirming the identity of the
synthesized compound.

Reactivity and Chemical Logic

The chemical reactivity of 5-(phenylsulfanyl)-2-furaldehyde is governed by its three key
structural components: the furan ring, the aldehyde group, and the phenyl thioether linkage.
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Understanding the interplay of these functionalities is essential for its application as a building
block in medicinal chemistry.

5-(Phenylsulfanyl)-2-furaldehyde

Aldehyde Reactivity Furan Ring Reactivity Thioether Reactivity
A\ 4 v v A\ 4 A\

A
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(e.g., Grignard, Wittig)

Click to download full resolution via product page
Caption: Reactivity map of 5-(Phenylsulfanyl)-2-furaldehyde.

o Aldehyde Group: The aldehyde functionality is a primary site for a wide array of chemical
transformations. It readily undergoes nucleophilic addition reactions, making it a versatile
handle for introducing molecular diversity. Key reactions include:

o Reductive Amination: To introduce substituted amine functionalities, which are prevalent in
many drug molecules.

o Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds,
allowing for chain extension and the synthesis of conjugated systems.

o Oxidation: To the corresponding carboxylic acid, providing another key functional group for
further derivatization, such as amide bond formation.

e Furan Ring: The furan ring is an electron-rich aromatic system, making it susceptible to
electrophilic aromatic substitution. However, the electron-withdrawing nature of the aldehyde
group deactivates the ring, while the sulfur atom of the thioether can act as a weak activating
group. The interplay of these electronic effects will direct the regioselectivity of any
substitution reactions. The furan ring can also participate as a diene in Diels-Alder reactions,
offering a pathway to complex polycyclic structures.
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e Phenyl Thioether: The sulfur atom in the thioether linkage is nucleophilic and can be oxidized
to the corresponding sulfoxide and sulfone. This transformation significantly alters the
electronic and steric properties of the molecule, which can be a valuable strategy in
modulating biological activity.

Potential Applications in Drug Development

While specific biological activities for 5-(phenylsulfanyl)-2-furaldehyde are not yet well-
documented, the furan-2-carbaldehyde scaffold is a well-established pharmacophore found in
numerous compounds with a wide range of therapeutic applications. The introduction of the
phenylsulfanyl group offers a unique vector for exploring new chemical space and potentially
enhancing or modifying the biological activity of the parent scaffold.

Derivatives of furan-2-carbaldehyde have shown promise in several therapeutic areas,
including:

» Antimicrobial Agents: The furan ring is a key component of several antimicrobial drugs. The
aldehyde group can be derivatized to form Schiff bases, hydrazones, and other
functionalities that have demonstrated antibacterial and antifungal properties.

e Anticancer Agents: Numerous studies have explored furan derivatives as potential
anticancer agents. Their mechanisms of action can involve the induction of apoptosis,
inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

» Anti-inflammatory and Analgesic Agents: Certain furan-containing compounds have exhibited
anti-inflammatory and analgesic properties, suggesting their potential as leads for the
development of new pain and inflammation therapies.

The phenylsulfanyl group in 5-(phenylsulfanyl)-2-furaldehyde can engage in various non-
covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.
Furthermore, the sulfur atom can act as a hydrogen bond acceptor. The potential to oxidize the
thioether to a sulfoxide or sulfone introduces a handle to fine-tune the polarity and hydrogen
bonding capacity of the molecule, which are critical parameters in drug design.

Conclusion and Future Directions
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5-(Phenylsulfanyl)-2-furaldehyde represents a promising, yet underexplored, molecular entity
for drug discovery. Its straightforward, albeit not yet fully detailed, synthesis and the versatile
reactivity of its constituent functional groups make it an attractive starting point for the
generation of diverse chemical libraries. Future research should focus on the development and
optimization of a robust synthetic protocol for this compound, followed by a thorough
investigation of its chemical reactivity. A systematic exploration of its biological activities
through high-throughput screening and target-based assays will be crucial in unlocking its
therapeutic potential. The insights gained from such studies will undoubtedly contribute to the
growing importance of the furan-2-carbaldehyde scaffold in the development of next-generation
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1300348?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

